molecular formula C12H8ClFN2O4S B5844487 N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide

Cat. No. B5844487
M. Wt: 330.72 g/mol
InChI Key: ZAQHYLRSRJRLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide, also known as CFNS, is a sulfonamide compound that has been widely used in scientific research. CFNS is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that are overexpressed in various types of cancer cells.

Mechanism Of Action

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase IX and XII by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which in turn affects the pH balance in cancer cells. The acidic microenvironment in cancer cells promotes tumor growth and metastasis. By inhibiting carbonic anhydrase IX and XII, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide disrupts the pH balance and inhibits tumor growth and metastasis.

Biochemical And Physiological Effects

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been shown to have potent antitumor activity in preclinical studies. It inhibits the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide is a potent and selective inhibitor of carbonic anhydrase IX and XII. It has been extensively used in preclinical studies to investigate the role of carbonic anhydrase IX and XII in cancer cells. However, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can cause allergic reactions in some individuals. In addition, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has poor solubility in water, which can limit its use in some experimental settings.

Future Directions

For research include the development of more potent and selective inhibitors of carbonic anhydrase IX and XII, the investigation of the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in cancer cells, and the evaluation of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in clinical trials. In addition, the use of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in combination with other therapeutic agents, such as chemotherapy and radiation therapy, should be explored.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide involves the reaction between 4-chloro-2-fluoroaniline and 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase IX and XII in cancer cells. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a crucial role in maintaining the pH balance in cells and tissues. Carbonic anhydrase IX and XII are overexpressed in various types of cancer cells and are associated with tumor growth, metastasis, and resistance to chemotherapy.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQHYLRSRJRLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.